molecular formula C20H29N5O B2672567 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine CAS No. 2379952-18-6

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine

Cat. No.: B2672567
CAS No.: 2379952-18-6
M. Wt: 355.486
InChI Key: QJTCRNCTQKCBHX-UHFFFAOYSA-N
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Description

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine is a complex organic compound that features a pyridazine ring, a piperidine ring, and a pyrimidine ring

Properties

IUPAC Name

4-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-14-12-18(22-15(2)21-14)25-10-8-16(9-11-25)13-26-19-7-6-17(23-24-19)20(3,4)5/h6-7,12,16H,8-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTCRNCTQKCBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often involving piperidine derivatives and suitable leaving groups.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the pyridazine, piperidine, and pyrimidine rings through etherification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology

    Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Medicine

    Diagnostics: Use in diagnostic imaging or as a biomarker for certain conditions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyridazine and pyrimidine rings can engage in hydrogen bonding and π-π interactions, facilitating binding to the target. The piperidine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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